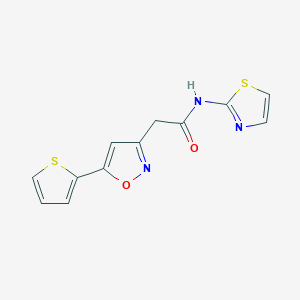

N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic compound featuring a thiazole ring linked via an acetamide group to a substituted isoxazole moiety. The isoxazole ring is further functionalized with a thiophene substituent, enhancing its aromatic and electronic properties.

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S2/c16-11(14-12-13-3-5-19-12)7-8-6-9(17-15-8)10-2-1-4-18-10/h1-6H,7H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGFMEOZTUEUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which can be synthesized from thioamides and α-haloketones.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Coupling Reactions: The thiophene ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Final Assembly: The final step involves coupling the thiazole, thiophene, and isoxazole rings through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like NBS for bromination or nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiazole, thiophene, and isoxazole rings.

Medicine: Potential therapeutic applications due to its heterocyclic structure, which is common in many drugs.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole, thiophene, and isoxazole rings can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Backbone and Substituent Variations

The compound shares a thiazolyl-acetamide backbone with analogs reported in and . Key differences arise in the substituents attached to the isoxazole ring:

- Thiophene vs.

- Comparison with Thioxothiazolidinyl-Acetamides : Compounds in feature a 4-oxo-2-thioxothiazolidine core instead of an isoxazole-thiophene system. The thioxo group in these analogs enhances urease inhibition activity, suggesting that the target compound’s isoxazole-thiophene motif may confer distinct biological properties .

Physicochemical Properties

Melting Points and Solubility

- Melting points of analogs vary widely (147–207°C), influenced by substituent polarity and crystallinity. For instance, compound 10 (indole-substituted) melts at 206–207°C, while compound 11 (methylphenyl group) melts at 147–148°C . The thiophene group in the target compound may reduce melting points compared to benzodioxole analogs (e.g., ), but experimental validation is needed.

- Solubility data are absent in the evidence, but thiophene’s hydrophobic nature suggests moderate solubility in organic solvents.

Molecular and Crystallographic Data

- Molecular Weight and Formula : The target compound’s estimated molecular formula is $ C{12}H9N3O2S2 $, compared to $ C{15}H{11}N3O_4S $ for the benzodioxole analog (). The lower molecular weight may improve bioavailability .

- Crystallography : While reports crystal structures for simpler thiazolyl-acetamides, advanced tools like SHELX () would be essential for resolving the target compound’s conformation .

Data Tables

Table 1. Comparison of Key Analogs

Table 2. Molecular Properties

Biological Activity

N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, with the CAS number 946228-23-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 291.4 g/mol. The compound features a thiazole ring, an isoxazole moiety, and a thiophene group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 946228-23-5 |

| Molecular Formula | C₁₂H₉N₃O₂S₂ |

| Molecular Weight | 291.4 g/mol |

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

- In vitro Studies : Research indicated that thiazole derivatives exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing

A comparative study involving thiazole derivatives demonstrated that specific substitutions on the thiazole ring enhanced antibacterial efficacy. For example, compounds with electron-withdrawing groups showed improved activity against C. albicans, with MIC values between 3.92 to 4.01 mM .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored extensively. A notable study focused on the inhibition of cyclooxygenase (COX), an enzyme involved in inflammation:

- Cyclooxygenase Inhibition : Compounds similar to this compound demonstrated strong inhibition of COX enzymes, particularly in models of carrageenan-induced inflammation in rat paws . The structure–activity relationship (SAR) analysis indicated that specific substitutions significantly enhance anti-inflammatory activity.

Other Biological Activities

Beyond antimicrobial and anti-inflammatory effects, thiazole-containing compounds have shown promise in various therapeutic areas:

- Antitubercular Activity : Recent studies have reported that certain thiazole derivatives possess growth-inhibitory effects against Mycobacterium tuberculosis, suggesting potential as antitubercular agents .

- Enzyme Inhibition : Thiazole derivatives have been investigated for their ability to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and other conditions .

Q & A

Q. Basic Research Focus

- NMR Analysis : Use - and -NMR to verify substituent positions. For example, thiophene protons appear as distinct doublets in the aromatic region (~6.5–7.5 ppm), while the thiazole C-2 carbon resonates near 160 ppm .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) that stabilize the crystal lattice. Evidence from similar thiazole derivatives shows centrosymmetric dimers via N–H⋯N bonds .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the acetamide linkage .

What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Q. Advanced Research Focus

- Assay Standardization : Control variables like cell line specificity (e.g., HeLa vs. MCF-7 for anticancer studies) and incubation times. For example, compounds with thiophene moieties show varied activity depending on redox conditions in cancer cells .

- Metabolite Profiling : Use LC-MS to identify active metabolites. Nitazoxanide derivatives, for instance, exhibit pH-dependent antimicrobial activity due to metabolite formation .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate contributions of specific functional groups to bioactivity .

How do the electronic properties of the thiophene and isoxazole moieties influence reactivity and target binding?

Q. Advanced Research Focus

- Computational Modeling : Perform DFT calculations to map electron density distributions. Thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets, while the isoxazole’s electronegative N–O group may participate in hydrogen bonding .

- Electrochemical Studies : Cyclic voltammetry can reveal redox-active sites; thiophene derivatives often show reversible oxidation peaks near +1.2 V (vs. Ag/AgCl), relevant to pro-drug activation .

- Crystallographic Data : Analyze bond lengths and angles (e.g., C–S in thiazole vs. C–O in isoxazole) to predict conformational flexibility during target binding .

What computational methods are suitable for predicting the binding affinity of this compound with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase)?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR’s active site. Nitazoxanide analogs bind via amide anion interactions, inhibiting electron transfer in anaerobic organisms .

- MD Simulations : Conduct 100-ns simulations to assess stability of ligand-enzyme complexes. Focus on conserved residues (e.g., cysteine or histidine) that coordinate with the thiazole sulfur .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in isoxazole) using tools like Phase or MOE to guide lead optimization .

How can regioselectivity challenges in isoxazole-thiophene coupling reactions be addressed?

Q. Advanced Research Focus

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling. Evidence suggests that electron-withdrawing groups on the thiophene improve regioselectivity .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., thiophene C-5) using trimethylsilyl groups to direct coupling to the C-3 position .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates by stabilizing transition states in cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.